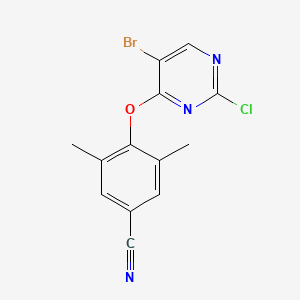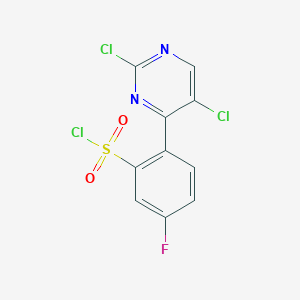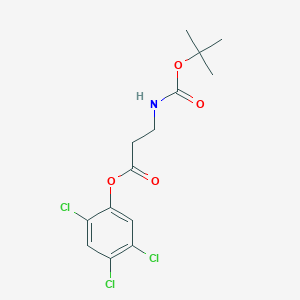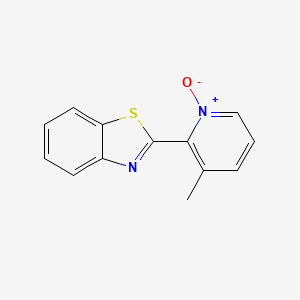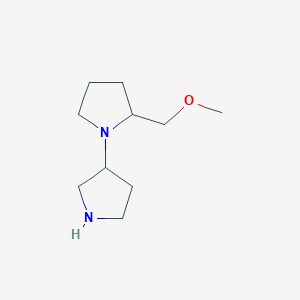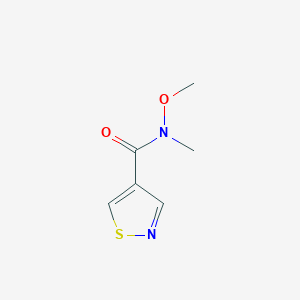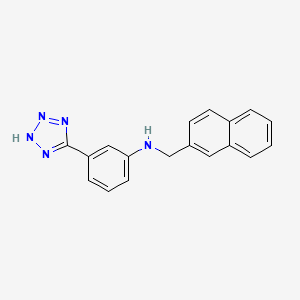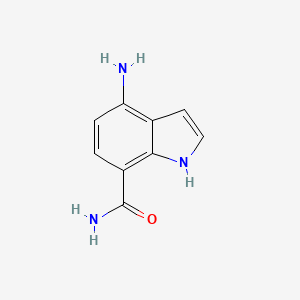
4-amino-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-indole-7-carboxamide typically involves the reaction of appropriate substituted anilines with isocyanates or carbamoyl chlorides under controlled conditions. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with proteins.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-amino-1H-indole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction is crucial for its biological effects, including enzyme inhibition and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1H-indazole-1-carboxamide: Known for its antiproliferative activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Exhibits antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities
Uniqueness
4-amino-1H-indole-7-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to interact with a wide range of molecular targets makes it a versatile compound for scientific research .
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
4-amino-1H-indole-7-carboxamide |
InChI |
InChI=1S/C9H9N3O/c10-7-2-1-6(9(11)13)8-5(7)3-4-12-8/h1-4,12H,10H2,(H2,11,13) |
Clave InChI |
HUKDZAUCMVDYRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CNC2=C1C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


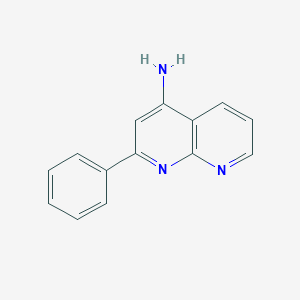

![2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13874879.png)
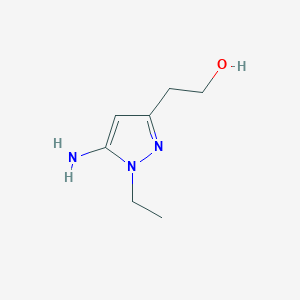
![2-[(4-Ethylphenyl)methyl]thiophen-3-ol](/img/structure/B13874900.png)
![Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
